Direct Red 80

Overview

Description

Mechanism of Action

Target of Action

Direct Red 80, also known as Sirius Red , is a polyazo dye that is primarily used in staining methods for collagen and amyloid . The primary targets of this compound are therefore collagen and amyloid proteins within biological tissues .

Mode of Action

This compound interacts with its targets (collagen and amyloid proteins) through a staining process . The dye binds to these proteins, resulting in a change in their optical properties that allows them to be visualized under a microscope

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the synthesis and degradation of collagen and amyloid proteins. By staining these proteins, this compound allows for the visualization and study of these pathways in biological tissues . .

Pharmacokinetics

Instead, it is applied directly to the tissue samples to be studied . The dye is partly soluble in water and very slightly soluble in ethanol .

Result of Action

The primary result of this compound’s action is the staining of collagen and amyloid proteins, which allows these structures to be visualized under a microscope . This can provide valuable information about the presence and distribution of these proteins in biological tissues, which can be useful in the diagnosis and study of various diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the solution used in the staining process can affect the efficiency of the dye . Studies have shown that an alkaline environment is more conducive to the decolorization and degradation of this compound dye . Furthermore, the dye’s solubility can be affected by the solvent used, with the dye being partly soluble in water and very slightly soluble in ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sirius Red is synthesized through a series of diazotization and coupling reactions involving aromatic amines and sulfonated aromatic compounds. The process typically involves the following steps:

Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.

Coupling: The diazonium salts are then coupled with sulfonated aromatic compounds to form the azo dye.

Industrial Production Methods: In industrial settings, the production of Sirius Red involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The dye is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Sirius Red undergoes various chemical reactions, including:

Oxidation: The azo groups in Sirius Red can be oxidized under certain conditions, leading to the breakdown of the dye.

Reduction: Reduction of the azo groups can result in the formation of aromatic amines.

Substitution: The sulfonate groups in Sirius Red can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

Oxidation: Breakdown products of the azo dye.

Reduction: Aromatic amines.

Substitution: Substituted derivatives of Sirius Red

Scientific Research Applications

Histological Applications

Staining Techniques

Direct Red 80 is extensively utilized as a histological dye for staining collagen and amyloid deposits in tissue samples. Its ability to selectively bind to these proteins makes it invaluable in pathological studies.

- Collagen Staining: this compound provides clear visualization of collagen fibers, aiding in the diagnosis of fibrotic diseases.

- Amyloid Staining: It is also used to identify amyloid deposits in tissues, which is crucial for diagnosing conditions like amyloidosis.

Case Study:

In a study examining liver fibrosis, this compound was employed to stain collagen fibers, demonstrating its effectiveness in highlighting pathological changes in liver tissue samples .

Environmental Applications

Wastewater Treatment

The discharge of dye wastewater poses significant environmental risks. Research has focused on the degradation of this compound using biological and chemical methods.

- Biodegradation: Microbial strains have been isolated that can effectively decolorize this compound from industrial effluents. A study identified six bacterial isolates capable of degrading the dye with decolorization rates ranging from 26.33% to 73.67% .

- Adsorption Techniques: Various natural adsorbents, including agricultural waste like potato peels, have been tested for their efficacy in removing this compound from wastewater. These studies highlight sustainable approaches to mitigate dye pollution .

Biochemical Research

Enzyme Interaction Studies

this compound has been studied for its interactions with enzymes such as α-Amylase. Research indicates that exposure to the dye can lead to structural changes in the enzyme, affecting its activity.

- Molecular Docking Analysis: Studies revealed that this compound binds to α-Amylase through hydrogen bonds, inhibiting its enzymatic activity. This finding raises concerns regarding the toxicity of azo dyes in biological systems .

Industrial Applications

Textile Industry

As a direct dye, this compound is widely used in the textile industry for dyeing fabrics due to its bright color and excellent fastness properties.

- Dyeing Processes: It is commonly applied in cotton and wool textiles, providing vibrant red hues that are favored in fashion and upholstery.

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Histology | Staining collagen and amyloid | Effective for diagnosing fibrotic diseases |

| Environmental Science | Wastewater treatment | Microbial degradation and adsorption techniques effective |

| Biochemical Research | Enzyme interaction studies | Toxicity concerns due to structural changes in enzymes |

| Textile Industry | Fabric dyeing | Provides vibrant colors with good fastness |

Comparison with Similar Compounds

Masson’s Trichrome: Another staining method used for collagen, but it stains collagen blue instead of red.

Van Gieson’s Stain: Stains collagen red but is less specific than Sirius Red.

Picro-Sirius Red: A variant of Sirius Red staining that uses picric acid to enhance staining specificity.

Uniqueness: Sirius Red is unique in its ability to specifically bind to collagen fibers and enhance their birefringence under polarized light. This makes it a valuable tool for the detailed study of collagen structure and pathology .

Properties

CAS No. |

2610-10-8 |

|---|---|

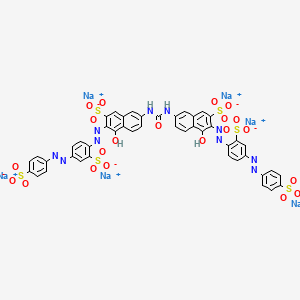

Molecular Formula |

C45H32N10NaO21S6 |

Molecular Weight |

1264.2 g/mol |

IUPAC Name |

hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C45H32N10O21S6.Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76); |

InChI Key |

LJNMMEBSLTWWNN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

2610-10-8 |

physical_description |

Powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

25188-41-4 (Parent) |

Synonyms |

2-naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6) C.I. direct red 80 C.I. direct red 80, hexasodium salt direct red 80 picrosirius red sirius red F 3B Sirius Red F3B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the provided research focuses primarily on Direct Red 80's behavior as an adsorbate and its interactions with biological molecules, there is no information regarding its direct catalytic properties.

A: Yes, molecular docking studies have been employed to understand the interaction mechanism of this compound with α-Amylase. [] These simulations provide insights into the binding sites and energy changes associated with their interaction. []

A: While the provided research doesn't delve into the specific stability profile of this compound, one study mentions the use of this compound as a model dye in wastewater treatment. [] This implies a certain level of stability in aqueous solutions under specific conditions.

ANone: The provided research primarily focuses on the adsorption behavior, interaction with biomolecules, and removal of this compound from aqueous solutions. Information regarding SHE regulations, PK/PD, in vitro/in vivo efficacy, toxicity, or other pharmaceutical aspects is not discussed within these studies.

- Adsorption: Utilizing materials like modified bagasse [, ], peanut shells [, ], potato peels [], sugarcane bagasse [], MgALN03-LDH [], and cationic surfactant-modified carbon nanotubes [] to adsorb the dye from solution.

- Biodegradation: Exploring the use of microorganisms like Flavobacterium mizutaii [] and bacteria isolated from textile waste [, , ] for their ability to degrade this compound.

- Advanced Oxidation Processes: Investigating techniques such as ozonation [], peroxone treatment [], Electro-Fenton processes [], and photocatalysis using materials like TiO2@CoFe2O4 nanofibers [], ZnO/CuO semiconductors [], and Ti/Pt/beta-PbO2 anodes [, ] to break down the dye.

- Microbial Fuel Cells: Employing dual-chamber microbial fuel cells to simultaneously generate electricity and degrade this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.